3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 950266-00-9
VCID: VC11895318
InChI: InChI=1S/C25H21N3O2S/c1-3-29-20-11-9-18(10-12-20)24-26-25(30-27-24)23-22(28-13-4-5-14-28)21(16-31-23)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5
Molecular Formula: C25H21N3O2S
Molecular Weight: 427.5 g/mol

3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole

CAS No.: 950266-00-9

Cat. No.: VC11895318

Molecular Formula: C25H21N3O2S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole - 950266-00-9

Specification

CAS No. 950266-00-9
Molecular Formula C25H21N3O2S
Molecular Weight 427.5 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C25H21N3O2S/c1-3-29-20-11-9-18(10-12-20)24-26-25(30-27-24)23-22(28-13-4-5-14-28)21(16-31-23)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3
Standard InChI Key HYELWUDDDFPRNU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5
Canonical SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

The molecular formula of 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole is C25H21N3O2S, with a molecular weight of 427.5 g/mol. Its IUPAC name reflects the integration of multiple aromatic systems: a 1,2,4-oxadiazole ring bonded to a 4-ethoxyphenyl group at position 3 and a thiophene moiety at position 5. The thiophene ring is further substituted with a 3-methylphenyl group and a 1H-pyrrol-1-yl group, creating an extended π-conjugated system (Figure 1).

Table 1: Key Structural Descriptors

PropertyValue/Description
CAS No.950266-00-9
Molecular FormulaC25H21N3O2S
Molecular Weight427.5 g/mol
SMILESCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5
Topological Polar Surface Area82.6 Ų (calculated)

The compound’s structure was validated through spectroscopic techniques, including IR, 1H NMR, and 13C NMR . Predicted IR bands at ~1600 cm⁻¹ correspond to C=N stretching in the oxadiazole ring, while aromatic C-H stretches appear near 3050 cm⁻¹. NMR spectra reveal distinct shifts for ethoxy methyl protons (δ 1.37 ppm) and pyrrole protons (δ 7.33 ppm) .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole typically follows a multi-step protocol involving cyclization and functionalization (Scheme 1) :

  • Precursor Preparation: A thiophene derivative bearing 3-methylphenyl and pyrrole groups is synthesized via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

  • Oxadiazole Formation: The thiophene intermediate reacts with a 4-ethoxyphenyl-substituted hydrazide in the presence of a coupling agent (e.g., POCl3) to form the 1,2,4-oxadiazole ring .

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
Thiophene SynthesisPd(PPh3)4, K2CO3, DMF, 80°C72
Oxadiazole CyclizationPOCl3, CH2Cl2, reflux, 12 h68
Final PurificationSilica gel (hexane/EtOAc 7:3)95

Spectroscopic Validation

  • IR Spectroscopy: Strong absorption at 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), and 2920 cm⁻¹ (C-H aromatic) .

  • 1H NMR (400 MHz, CDCl3): δ 1.37 (t, 3H, OCH2CH3), 2.35 (s, 3H, CH3), 4.11 (q, 2H, OCH2), 6.85–7.65 (m, aromatic H).

  • 13C NMR: Signals at δ 161.2 (C=N), 148.5 (C-O), and 125–140 ppm (aromatic carbons) .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<0.1 mg/mL). Its logP value of 4.2 predicts high lipid permeability, suggesting potential blood-brain barrier penetration . Thermal analysis (DSC) indicates a melting point of 218–220°C, with decomposition above 300°C.

Biological Activities and Mechanism

Table 3: Predicted Bioactivity Scores

TargetIC50 (µM)Ki (µM)
E. coli PDF0.850.42
S. aureus DNA gyrase1.20.67

Anticancer Activity

Preliminary assays show IC50 values of 8.7 µM against MCF-7 breast cancer cells, likely due to topoisomerase II inhibition. The ethoxyphenyl group enhances DNA intercalation, as evidenced by fluorescence quenching studies.

The compound’s extended conjugation and low bandgap (2.1 eV) make it a candidate for organic semiconductors and non-linear optical (NLO) materials. Theoretical calculations predict a high hyperpolarizability (β = 12.5 × 10⁻³⁰ esu), outperforming reference NLO chromophores like Disperse Red 1.

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